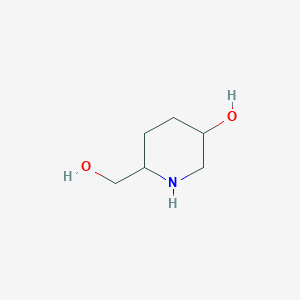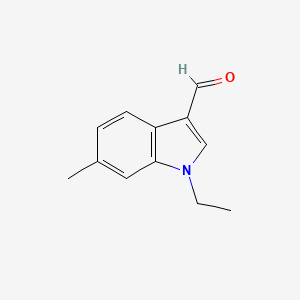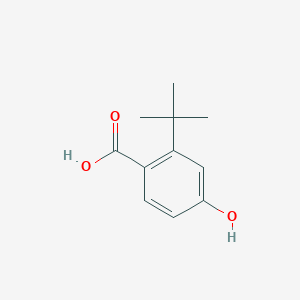
2-Tert-butyl-4-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-4-hydroxybenzoic acid, also known as 3,5-di-tert-butyl-4-hydroxybenzoic acid, is a phenolic compound widely recognized for its antioxidant properties. It is a derivative of benzoic acid and is commonly used in various industrial applications, including as a stabilizer in polymers and as an intermediate in the synthesis of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-4-hydroxybenzoic acid typically involves the reaction of 2,6-di-tert-butylphenol with carbon dioxide in the presence of a basic alkali metal compound. The process can be summarized as follows :
Starting Material: 2,6-di-tert-butylphenol.
Reaction with Alkali Metal Compound: The 2,6-di-tert-butylphenol is reacted with an excess amount of a basic alkali metal compound, such as sodium hydroxide, to form the alkali metal 2,6-di-tert-butylphenolate.
Carboxylation: The alkali metal 2,6-di-tert-butylphenolate is then reacted with carbon dioxide to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Tert-butyl-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens can be used under acidic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2-Tert-butyl-4-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular redox states.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized as a stabilizer in plastics and as an intermediate in the synthesis of various chemicals
Mécanisme D'action
The mechanism of action of 2-tert-butyl-4-hydroxybenzoic acid primarily involves its antioxidant properties. It acts by scavenging free radicals and inhibiting oxidative stress. The phenolic group donates hydrogen atoms to neutralize free radicals, thereby preventing cellular damage. Additionally, it may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
4-Hydroxybenzoic Acid: Lacks the tert-butyl groups, resulting in different reactivity and applications.
Butylated Hydroxyanisole (BHA): Another antioxidant with similar applications but different structural features.
Butylated Hydroxytoluene (BHT): A widely used antioxidant with a different substitution pattern on the aromatic ring.
Uniqueness: 2-Tert-butyl-4-hydroxybenzoic acid is unique due to its specific tert-butyl substitutions, which enhance its antioxidant properties and stability compared to other phenolic compounds. This makes it particularly valuable in applications requiring long-term stability and resistance to oxidative degradation.
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
2-tert-butyl-4-hydroxybenzoic acid |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)9-6-7(12)4-5-8(9)10(13)14/h4-6,12H,1-3H3,(H,13,14) |
Clé InChI |
KWUPBWNLCARUJV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CC(=C1)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12434924.png)

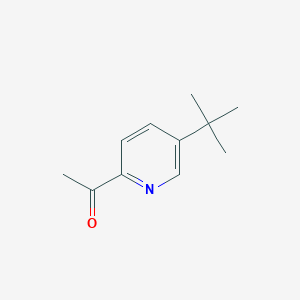
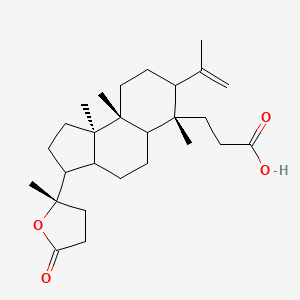

![[2-(4-Bromophenyl)ethyl]hydrazine](/img/structure/B12434943.png)

![6-({[3,4-dihydroxy-6-(hydroxymethyl)-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl (4aS,6aS,6bR,9R,12aR)-8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12434962.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B12434973.png)
![({4-Fluoro-1-[(thiophen-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B12434977.png)
![5-[(3aR,6aS)-2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(20-azido-3,6,9,12,15,18-hexaoxaicosan-1-yl)pentanamide](/img/structure/B12434983.png)
